Palbociclib Impurity 025 is a significant compound associated with the pharmaceutical drug palbociclib, which is primarily used for the treatment of estrogen receptor-positive and human epidermal growth factor receptor 2-negative advanced breast cancer. This impurity is classified within the broader context of pharmaceutical impurities, which are often by-products formed during the synthesis of active pharmaceutical ingredients. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Palbociclib was developed by Pfizer and received FDA approval in 2015 as a cyclin-dependent kinase inhibitor. The compound specifically targets cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for cell cycle progression. Palbociclib Impurity 025, identified by its CAS number 2174002-16-3, is categorized as a critical impurity that can arise during the synthesis of palbociclib or through its degradation over time .
The synthesis of Palbociclib Impurity 025 typically involves several chemical reactions that may include hydrolysis, reduction, and other organic transformations. Various methods have been explored to optimize the synthesis process while minimizing the formation of impurities.
The synthesis process is designed to be efficient, involving straightforward post-treatment steps that enhance yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and quantify the impurity levels .
Palbociclib Impurity 025 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific structure includes:
The molecular formula for Palbociclib Impurity 025 is , with a molecular weight of approximately 336.43 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been utilized to confirm its identity and purity .
The formation of Palbociclib Impurity 025 involves several key reactions:
The reactions are typically monitored using chromatographic techniques to ensure that the desired product is obtained with minimal side products. For instance, TLC (Thin Layer Chromatography) can be employed to assess reaction completion before purification steps .
Palbociclib Impurity 025 exhibits typical properties associated with organic compounds, including:
Chemical stability studies indicate that impurities like Palbociclib Impurity 025 can degrade under certain conditions, necessitating careful handling during storage and formulation processes. The stability profile can be influenced by factors such as pH, temperature, and exposure to light.
Palbociclib Impurity 025 serves several scientific purposes:
Process-related impurities are unavoidable byproducts generated during active pharmaceutical ingredient (API) synthesis. These chemical entities arise from incomplete reactions, side reactions, degradation of intermediates, residual catalysts, or reagents. In oncology drug development, stringent control of impurities is mandated by regulatory agencies (e.g., International Council for Harmonisation Q3A/B guidelines) due to their potential impact on drug safety, efficacy, and stability. Impurities exceeding threshold limits can alter pharmacological profiles, introduce unintended toxicities, or compromise product shelf-life. Consequently, identification, quantification, and characterization of impurities are integral to API quality control strategies. Manufacturers must establish analytical methods capable of detecting impurities at levels as low as 0.1%, elucidate their structures, understand their formation mechanisms, and implement process optimizations to minimize their occurrence.
Palbociclib Impurity 025 (Chemical Abstracts Service Registry Number 2174002-16-3), systematically named as 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde, is a structurally characterized process-related impurity of the cyclin-dependent kinase 4/6 inhibitor Palbociclib [1] [3]. Palbociclib itself is a first-line therapeutic for estrogen receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer, used synergistically with agents like letrozole [1] [7].
KVICSWHDXLNVAO-UHFFFAOYSA-N
) and SMILES notation (CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C
) [1] [3]. Table 1: Key Physicochemical Properties of Palbociclib Impurity 025
Property | Value | Source/Context |
---|---|---|
CAS Registry Number | 2174002-16-3 | BOC Sciences Product Data [1] [3] |
Synonyms | N-Formyl Palbociclib; Palbociclib Impurity F; Palbociclib N-Aldehyde; Palbociclib N-Formyl Impurity | BOC Sciences Product Data [1] [3] |
Molecular Formula | C₂₅H₂₉N₇O₃ | PubChem, BOC Sciences [1] [3] [4] |
Molecular Weight | 475.54 g/mol | BOC Sciences [1] [3] |
Appearance | Solid | BOC Sciences Product Description [1] [3] |
Purity (Commercial) | ≥ 95% | BOC Sciences Product Specification [1] [3] |
Storage Conditions | -20°C | BOC Sciences Product Handling [1] [3] |
Light Sensitivity | Highly sensitive; requires storage in brown glass, wrapped in black paper, in dark | User Inquiry Response on BOC Sciences Site [1] [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2